molecular formula C8H16Cl3N3O B12284805 (R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl

(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl

Katalognummer: B12284805
Molekulargewicht: 276.6 g/mol
InChI-Schlüssel: RRPSKXFYFAXIMQ-VFIYQRISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is a chemical compound that features both imidazole and morpholine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl typically involves the reaction of ®-morpholine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole and morpholine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Wirkmechanismus

The mechanism of action of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the morpholine moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl: The enantiomer of the compound with similar properties but different stereochemistry.

    2-(1H-Imidazol-1-ylmethyl)-morpholine: Lacks the specific stereochemistry of the ®-enantiomer.

    1-(1H-Imidazol-1-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of morpholine.

Uniqueness

®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C8H16Cl3N3O

Molekulargewicht

276.6 g/mol

IUPAC-Name

(2R)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride

InChI

InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m1.../s1

InChI-Schlüssel

RRPSKXFYFAXIMQ-VFIYQRISSA-N

Isomerische SMILES

C1CO[C@H](CN1)CN2C=CN=C2.Cl.Cl.Cl

Kanonische SMILES

C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.